3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)aniline
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Overview
Description
3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C13H18F3N3 It is a derivative of aniline, characterized by the presence of an isopropylpiperazine group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)aniline typically involves the reaction of 3-nitro-4-(trifluoromethyl)aniline with isopropylpiperazine under specific conditions. The nitro group is first reduced to an amine, followed by the introduction of the isopropylpiperazine group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylpiperazine group may enhance its binding affinity to these targets, while the trifluoromethyl group can influence its pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline
- 4-(4-Isopropylpiperazin-1-ylmethyl)-3-trifluoromethyl-aniline
Uniqueness
3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group and the isopropylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H20F3N3 |
---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
3-(4-propan-2-ylpiperazin-1-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H20F3N3/c1-10(2)19-3-5-20(6-4-19)13-8-11(14(15,16)17)7-12(18)9-13/h7-10H,3-6,18H2,1-2H3 |
InChI Key |
DQBWLIKJNUGWQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC(=CC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
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